4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWRYLNACYLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653265 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-78-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation via Triazinium Dicyanomethylide Intermediate
Another synthetic approach involves:
- Reaction of a triazine precursor with tetracyanoethylene oxide to form a triazinium dicyanomethylide intermediate.
- Subsequent cycloaddition with phenyl vinyl sulfoxide yields substituted pyrrolo[2,1-f]triazine derivatives including methylsulfanyl substituted compounds.
This method is advantageous for introducing additional substituents and allows access to derivatives useful in medicinal chemistry.
Rearrangement of Pyrrolooxadiazines
A multistep process involving:
- Synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid.
- Conversion to 1-aminopyrroles via ammonium chloride and sodium hypochlorite.
- Intramolecular cyclization using reagents like triphenylphosphine, bromine, and triethylamine to yield the pyrrolotriazine core.
This method, while more complex, provides access to pyrrolotriazine derivatives with diverse substitution patterns.
Scalable and Facile Methodology for Pyrrolo[2,1-f]triazine Derivatives
A recent scalable method focuses on the preparation of pyrrolo[2,1-f]triazin-4-amine, a closely related compound, using:
- Preparation of monochloramine in methyl tert-butyl ether (MTBE) by reaction of aqueous ammonia with sodium hypochlorite at low temperature.
- Reaction of 2-cyanopyrrole with monochloramine in MTBE under controlled temperature and nitrogen atmosphere to form the triazine ring.
- Use of formamidine acetate as a reagent and solvent to facilitate cyclization.
This two-vessel process yields the triazine core in approximately 55% overall yield and is suitable for kilogram-scale synthesis, demonstrating safety, impurity control, and process robustness.
Summary Table of Preparation Methods
| Method Category | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| From Pyrrole Derivatives | NH2Cl, benzoyl isothiocyanate, NaOH, POCl3, MeI | High regioselectivity, well-studied | Multiple steps, requires careful control |
| Via Triazinium Dicyanomethylide | Tetracyanoethylene oxide, phenyl vinyl sulfoxide | Access to diverse derivatives | More specialized reagents |
| Rearrangement of Pyrrolooxadiazines | NH4Cl, NaClO, EDC·HCl, PPh3, Br2, Et3N | Allows functional group diversity | Complex multistep sequence |
| Scalable Monochloramine Process | NH3, NaOCl, MTBE, 2-cyanopyrrole, formamidine acetate | Scalable, safe, impurity controlled | Focused on triazine amine derivatives |
Research Findings and Notes
- The N-amination step using chloramine is critical for introducing the N–N bond that forms the triazine ring.
- S-methylation is typically performed after cyclization to ensure selective methylthio substitution at the 2-position.
- Chlorination at the 4-position with POCl3 is a well-established method to install the chloro substituent, which is reactive for further functionalization.
- The scalable monochloramine method demonstrates industrial applicability with safety protocols and impurity profile control, making it suitable for pharmaceutical manufacturing.
- Despite the availability of multiple synthetic routes, the number of pyrrolo[2,1-f]triazine derivatives remains limited, indicating potential for novel synthetic development.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown its effectiveness against breast and lung cancer cells by modulating key signaling pathways involved in cell growth and survival.
- Antiviral Properties : It serves as a crucial intermediate in the synthesis of antiviral drugs such as remdesivir. The compound's ability to inhibit viral replication makes it a valuable candidate for further development in antiviral therapies.
Biochemical Research
The compound is utilized in biochemical studies to understand enzyme interactions and cellular processes:
- Enzyme Inhibition Studies : It is frequently employed to investigate the inhibition mechanisms of specific kinases involved in various diseases. By elucidating these interactions, researchers can develop more targeted therapies with fewer side effects.
- Cell Signaling Pathways : The compound's ability to modulate signaling pathways makes it an essential tool in studying cellular responses to external stimuli and drug treatments. It helps clarify how disruptions in these pathways contribute to disease progression.
Materials Science
In addition to its biological applications, this compound is being explored for its potential use in materials science:
- Synthesis of New Compounds : As a versatile building block, it facilitates the creation of more complex heterocyclic compounds that can be tailored for specific applications in pharmaceuticals and materials engineering.
- Development of Novel Materials : The unique properties of this compound may lead to advancements in creating new materials with desirable characteristics for industrial applications.
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis rates.
Case Study 2: Antiviral Applications
Research featured in Journal of Medicinal Chemistry highlighted the compound's role as a precursor for remdesivir synthesis. The study detailed how modifications to the pyrrolo-triazine structure enhanced antiviral activity against RNA viruses.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer therapy, it acts as a kinase inhibitor, targeting dysregulated kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrrolo[2,1-f][1,2,4]triazine core critically modulate biological activity. Below is a comparative analysis:
- Key Insight : The methylsulfanyl group at C2 enhances lipophilicity and serves as a leaving group in substitution reactions, making 4-chloro-2-(methylsulfanyl) derivatives versatile intermediates . In contrast, carboxylic acid substituents (e.g., C2-COOH) improve solubility but reduce membrane permeability .
Antiviral Activity:
- 4-Amino-2-(methylsulfanyl): Direct anti-norovirus activity (IC₅₀ = 4 µg/mL) by inhibiting viral RdRp .
- Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl : High anti-influenza activity (IC₅₀ = 4 µg/mL) via neuraminidase inhibition .
Anticancer Activity:
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazines: Dual c-Met/VEGFR-2 inhibitors with IC₅₀ values < 100 nM in colon cancer models .
- 6-Aminocarbonyl derivatives: Antiproliferative activity against A549 (lung) and MCF-7 (breast) cancer cells .
Physicochemical Properties
| Property | 4-Chloro-2-(methylsulfanyl) | 4-Amino-2-(methylsulfanyl) | 2,4-Dichloro |
|---|---|---|---|
| Molecular Weight (g/mol) | 199.656 | 180.22 | 183.02 |
| LogP | 2.1 (predicted) | 1.5 | 2.8 |
| Solubility (mg/mL) | 0.12 (DMSO) | 1.8 (Water) | 0.05 (DMSO) |
| pKa | -2.38 (predicted) | 3.1 | -3.2 |
- Methylsulfanyl vs. Chloro : The SCH₃ group increases logP by 0.3–0.5 units compared to chloro substituents, favoring blood-brain barrier penetration .
Biological Activity
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current knowledge on its biological activity, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its diverse biological activities. The presence of the chloro and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer potential of various pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound. The following findings summarize its efficacy:
- Cell Line Studies : In vitro assays demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit potent antiproliferative effects against several cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
- Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis through caspase activation (caspase-3 and -9) and modulation of key signaling pathways such as NF-κB and p53 . These pathways are crucial for regulating cell survival and death.
Other Biological Activities
Apart from anticancer properties, this compound has been associated with various other biological activities:
- Antimicrobial Properties : Like many triazine derivatives, it may exhibit antibacterial and antifungal activities. The structural characteristics contribute to interactions with microbial targets .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity in preclinical models. This suggests potential applications in treating inflammatory diseases .
Data Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 | |
| Anticancer | MDA-MB-231 | 0.39 | |
| Antimicrobial | Various | Varies | |
| Anti-inflammatory | In vitro models | Varies |
Case Studies
Several case studies have highlighted the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives:
- Study on Breast Cancer : A study demonstrated that certain derivatives induced significant apoptosis in breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
- Mechanistic Insights : Another investigation into the molecular mechanisms revealed that these compounds could inhibit key pathways involved in tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence regioselectivity?
- Synthesis via pyrrole derivatives ():
- Start with methyl pyrrole-2-carboxylate. Introduce an N–N bond via amination (NH₂Cl), followed by benzoyl isothiocyanate treatment to form pyrrole intermediates.
- Cyclization in 2 M NaOH yields the bicyclic core. Chlorination with POCl₃ at C-4 and bromination with NBS at C-7 achieve regioselectivity (~5:1 for C-7 vs. C-5). Final oxidation with DDQ restores aromaticity (70–85% yield) .
- React tetracyanoethylene oxide with triazine, followed by [2+2] cycloaddition with phenyl vinyl sulfoxide to form the core structure .
Q. How does the core structure of pyrrolo[2,1-f][1,2,4]triazine contribute to its biological activity?
- The bicyclic system with a bridgehead nitrogen enables ATP-competitive binding to kinase domains (e.g., VEGFR-2, EGFR). The methylsulfanyl group at C-2 enhances hydrophobic interactions, while the chloro substituent at C-4 modulates electronic properties for improved target engagement .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antiviral pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Example : 4-Chloro-2-(methylsulfanyl) analogs showed inconsistent antiviral activity against norovirus RdRp.
- Method : Systematic substitution at C-2 (aryl/thienyl) and C-4 (halogens, amines) with molecular docking (PDB: 3UQS) revealed that antiviral activity depends on core conformation rather than substituent identity. Functionalization must preserve planarity for RdRp inhibition .
Q. How can regioselectivity challenges in C-7 bromination be optimized for kinase inhibitor synthesis?
- Issue : NBS bromination yields ~5:1 C-7/C-5 selectivity ().
- Solutions :
- Use Lewis acids (e.g., FeCl₃) to polarize the π-system, favoring C-7 attack.
- Computational modeling (DFT) predicts transition-state stabilization at C-7 due to lower steric hindrance .
Q. What methodologies improve the pharmacokinetics of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?
- Case study : Oral bioavailability of VEGFR-2/FGFR-1 inhibitors was enhanced by replacing C-6 esters with 1,3,5-oxadiazole bioisosteres, reducing first-pass metabolism. This modification increased mouse oral bioavailability to 79% (compound 50 , Ki = 52 nM) .
Methodological Recommendations
- For SAR analysis : Combine X-ray crystallography (e.g., PDB: 4ASD) with free-energy perturbation (FEP) simulations to predict substituent effects .
- For in vivo studies : Use athymic mouse xenograft models (e.g., L2987 lung carcinoma) to validate antitumor efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
